molecular formula C9H11NO2 B2457489 2-(Oxolan-3-yloxy)pyridine CAS No. 2176126-01-3

2-(Oxolan-3-yloxy)pyridine

Cat. No. B2457489
CAS RN: 2176126-01-3
M. Wt: 165.192
InChI Key: MBVZUFGDKMXQJS-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

2-(Oxolan-3-yloxy)pyridine has a molecular weight of 165.192. Other physical and chemical properties such as color, density, hardness, melting and boiling points are not explicitly mentioned in the search results .

Relevant Papers The search results include references to several peer-reviewed papers related to 2-(Oxolan-3-yloxy)pyridine and its related compounds . These papers cover a range of topics including synthesis, molecular structure analysis, chemical reactions, and potential applications. Further analysis of these papers could provide more detailed information on 2-(Oxolan-3-yloxy)pyridine.

Scientific Research Applications

Coordination Chemistry and Luminescent Materials

The synthesis and coordination chemistry of derivatives related to 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine have been extensively studied. These compounds are used as ligands and have shown potential in creating luminescent lanthanide compounds for biological sensing, as well as iron complexes that exhibit unusual thermal and photochemical spin-state transitions. This area of research highlights the versatility of pyridine derivatives in developing advanced materials for sensing and state-transition applications (Halcrow, 2005).

Magnetic and Optical Properties of Lanthanide Clusters

A new family of nonanuclear lanthanide clusters using 2-(hydroxymethyl)pyridine has been discovered, displaying dual physical properties. For instance, a Dysprosium(III) member exhibits single-molecule magnetism behavior, while a Europium(III) analogue shows intense red photoluminescence. This discovery opens up possibilities for the application of pyridine derivatives in the field of advanced magnetic and optical devices (Alexandropoulos et al., 2011).

Catalysis and Functional Materials

Research on 2,6-dipyrazolylpyridine derivatives and their complexes has led to the development of multifunctional spin-crossover switches, emissive f-element podand centers for biomedical sensors, and a variety of functional soft materials and surface structures. Additionally, complexes of 3-bpp have been utilized in catalysis, showcasing the broad applicability of pyridine derivatives in creating functional materials and catalysts (Halcrow, 2014).

Photophysics and Photochemistry

2-(1H-pyrazol-5-yl)pyridines and their derivatives demonstrate unique photophysical and photochemical behaviors, including excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer in complexes with alcohol. These properties make them interesting subjects for studies aiming to understand and exploit photoreaction mechanisms for applications in photophysics and photochemistry (Vetokhina et al., 2012).

Conducting Metallopolymers

Electropolymerization of ruthenium(II) complexes with pyrazolylpyridine ligands has been explored to form novel conducting metallopolymers. These materials exhibit a range of electronic properties and offer potential for use in electronic devices and sensors. The study of these polymers contributes to the understanding of how pyridine-based ligands can be incorporated into conducting materials (Zhu & Holliday, 2010).

properties

IUPAC Name

2-(oxolan-3-yloxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-5-10-9(3-1)12-8-4-6-11-7-8/h1-3,5,8H,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVZUFGDKMXQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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